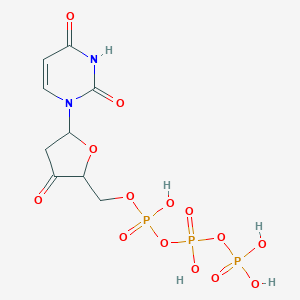
3'-Keto-2'-deoxyuridine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic compound that is not naturally occurring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The key steps include the formation of the oxolan ring and the attachment of the dioxopyrimidinyl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods
the synthesis generally follows similar steps as the laboratory methods, with adjustments for scale and efficiency .
化学反応の分析
Types of Reactions
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
Nucleic Acid Synthesis
K-dUTP serves as a substrate for DNA polymerases, enabling the incorporation of modified nucleotides into oligonucleotides and DNA strands. This incorporation is critical for:
- Studying DNA Repair Mechanisms : K-dUTP can be used to investigate the fidelity of DNA polymerases during replication and repair processes. Its incorporation into DNA allows researchers to study how cells recognize and repair misincorporated bases, providing insights into mutagenesis and cancer biology.
- Synthesis of Modified Oligonucleotides : K-dUTP can be used in solid-phase synthesis to create oligonucleotides with specific modifications that enhance their stability and binding affinity. Such modifications are useful in developing antisense oligonucleotides and siRNA for therapeutic applications .
Therapeutic Applications
The unique properties of K-dUTP make it a valuable tool in therapeutic contexts:
- Antiviral Agents : K-dUTP can be incorporated into viral genomes during replication, potentially leading to the production of defective viral particles. This application is particularly relevant in the context of antiviral drug development, where K-dUTP may serve as a lead compound for designing inhibitors against viral polymerases .
- Cancer Therapy : Due to its ability to interfere with normal nucleotide metabolism, K-dUTP has been explored as a potential chemotherapeutic agent. By misincorporating into DNA, it can induce cytotoxicity in rapidly dividing cancer cells, making it a candidate for targeted cancer therapies .
Research Applications
K-dUTP is widely used in various research applications:
- Labeling and Detection : K-dUTP can be labeled with fluorescent or radioactive tags for use in tracking nucleic acids during experiments. This application is crucial in techniques such as quantitative PCR (qPCR) and in situ hybridization, where precise detection of nucleic acids is required .
- Studying RNA Functions : The incorporation of K-dUTP into RNA transcripts allows researchers to study the effects of modified nucleotides on RNA stability, translation efficiency, and interactions with proteins. This application is particularly important in understanding the roles of modified nucleotides in gene expression regulation .
Data Table: Comparison of Nucleotide Triphosphates
| Nucleotide | Structure | Key Applications | Remarks |
|---|---|---|---|
| dATP | Adenosine 5'-triphosphate | DNA synthesis, energy metabolism | Standard nucleotide |
| dCTP | Cytidine 5'-triphosphate | DNA synthesis | Standard nucleotide |
| dGTP | Guanosine 5'-triphosphate | DNA synthesis | Standard nucleotide |
| dTTP | Thymidine 5'-triphosphate | DNA synthesis | Standard nucleotide |
| K-dUTP | 3'-Keto-2'-deoxyuridine 5'-triphosphate | Modified oligonucleotide synthesis, antiviral research | Enhances stability and binding |
Case Studies
- Enzymatic Synthesis of Base-Modified Nucleic Acids : A study demonstrated the successful incorporation of K-dUTP into DNA using various polymerases, highlighting its utility in synthesizing modified nucleic acids for therapeutic purposes. The findings suggest that K-dUTP can enhance the stability and efficacy of therapeutic oligonucleotides .
- Antiviral Activity Assessment : Research has shown that incorporating K-dUTP into viral genomes significantly reduces viral replication rates, indicating its potential as an antiviral agent. This study underscores the importance of modified nucleotides in developing new antiviral therapies .
- Impact on RNA Stability : A recent investigation revealed that RNA transcripts containing K-dUTP exhibit increased resistance to degradation by RNases, suggesting its applicability in enhancing the stability of therapeutic RNA molecules .
作用機序
The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uridine 5’-triphosphate: Similar in structure but with different functional groups.
Thymidine 5’-triphosphate: Another nucleotide analog with distinct properties.
Diquafosol: A compound with similar phosphate groups but different biological activities.
Uniqueness
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research applications .
特性
CAS番号 |
117098-38-1 |
|---|---|
分子式 |
C9H13N2O14P3 |
分子量 |
466.13 g/mol |
IUPAC名 |
[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |
InChIキー |
BRVUPLSOIDPVFS-UHFFFAOYSA-N |
SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
正規SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
同義語 |
3'-keto-2'-deoxyuridine 5'-triphosphate 3-KDUTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















